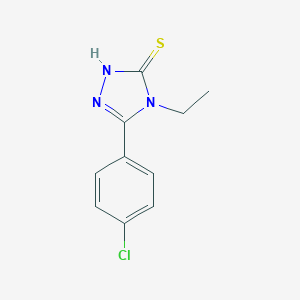

5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol” is a compound that contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. The triazole ring is a five-membered ring with three nitrogen atoms and two carbon atoms. It also has a thiol (-SH) group, an ethyl group (-CH2CH3), and a 4-chlorophenyl group attached to it .

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of an appropriate 4-chlorophenyl-1,2,4-triazole with an ethyl halide in the presence of a base to form the ethyl-substituted triazole. The thiol group could then be introduced through a suitable sulfur-containing reagent .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the 1,2,4-triazole ring, the thiol group, the ethyl group, and the 4-chlorophenyl group. The exact geometry would depend on the specific arrangement of these groups around the triazole ring .Chemical Reactions Analysis

As a 1,2,4-triazole derivative, this compound could potentially undergo a variety of chemical reactions. The thiol group could be oxidized to form a disulfide bond or react with bases to form thiolate anions. The triazole ring could potentially participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the thiol group could make it somewhat polar, and the aromatic 4-chlorophenyl group could contribute to its lipophilicity .科学研究应用

Antiviral Medication

1,2,4-Triazole derivatives like ribavirin are used as antiviral medications to treat various viral diseases, including respiratory syncytial virus infection and hepatitis C. Recent studies have also confirmed ribavirin’s application as a treatment for COVID-19 .

Antifungal Treatment

Compounds with a 1,2,4-triazole core, such as voriconazole, are used to treat serious fungal infections .

Antibacterial Agents

The 1,2,4-triazole core is incorporated into various antibacterial agents used in clinical therapy .

DNA Marker Detection

1H-1,2,4-Triazole-3-thiol has been used in studies to design probes for fast and accurate detection of DNA markers .

Drug Discovery Studies

Triazole-containing scaffolds are present in pharmaceuticals and biologically important compounds used in drug discovery against cancer cells, microbes, and various diseases .

Antimicrobial Activities

Triazole derivatives have been studied for their antimicrobial activities and have found applications in drug development .

作用机制

Target of Action

It’s worth noting that many compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological activities.

Mode of Action

Compounds with similar structures, such as chlorfenapyr, work by disrupting the production of adenosine triphosphate . This disruption leads to cellular death and ultimately organism mortality .

Biochemical Pathways

Compounds with similar structures have been found to affect a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Pharmacokinetics

For example, some compounds have shown low oral bioavailability in rats but high oral bioavailability in dogs .

Result of Action

Compounds with similar structures have been found to have potent antileishmanial and antimalarial activities .

未来方向

属性

IUPAC Name |

3-(4-chlorophenyl)-4-ethyl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN3S/c1-2-14-9(12-13-10(14)15)7-3-5-8(11)6-4-7/h3-6H,2H2,1H3,(H,13,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPAZNRFBIAFEIA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NNC1=S)C2=CC=C(C=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10352446 |

Source

|

| Record name | 5-(4-Chlorophenyl)-4-ethyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10352446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol | |

CAS RN |

26131-64-6 |

Source

|

| Record name | 5-(4-Chlorophenyl)-4-ethyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26131-64-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(4-Chlorophenyl)-4-ethyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10352446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。